5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825830
InChI: InChI=1S/C11H7F2N3S/c1-6-10(17-11-14-5-15-16(6)11)8-3-2-7(12)4-9(8)13/h2-5H,1H3
SMILES:
Molecular Formula: C11H7F2N3S
Molecular Weight: 251.26 g/mol

5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

CAS No.:

Cat. No.: VC15825830

Molecular Formula: C11H7F2N3S

Molecular Weight: 251.26 g/mol

* For research use only. Not for human or veterinary use.

5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole -

Specification

Molecular Formula C11H7F2N3S
Molecular Weight 251.26 g/mol
IUPAC Name 5-(2,4-difluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Standard InChI InChI=1S/C11H7F2N3S/c1-6-10(17-11-14-5-15-16(6)11)8-3-2-7(12)4-9(8)13/h2-5H,1H3
Standard InChI Key BWKFLQDTCZOBQO-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=NC=NN12)C3=C(C=C(C=C3)F)F

Introduction

5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B]124triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of 1,2,4-triazoles and features a unique combination of thiazole and triazole structures that contribute to its pharmacological properties. This compound has been explored for its potential applications in antifungal and antibacterial treatments.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that integrate both thiazole and triazole moieties. These methods can vary based on desired yield and purity but generally involve complex organic chemistry techniques.

Common Synthetic Routes:

Biological Activities

The mechanism of action for this compound primarily involves inhibiting key enzymes in microbial metabolism. This action enhances efficacy against resistant strains of pathogens.

Antimicrobial Activity:

The antimicrobial properties are attributed to the inhibition of essential enzymes in microbial cells:

Type of ActivityDescription
AntifungalInhibits fungal growth by targeting specific enzymes crucial for fungal metabolism.
AntibacterialExhibits potent activity against bacteria by disrupting bacterial metabolic pathways.

Research Findings

Research into this compound highlights its potential as a promising candidate for further development in pharmaceutical applications:

Key Research Highlights:

  • Antimicrobial Efficacy: Demonstrates significant activity against various microorganisms.

Due to limited specific data available on MIC values for this exact compound in current literature sources provided here directly related to "5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B] triazole," further research would be needed for precise MIC data.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator